molecular formula C8H10O2 B1426708 1,2-Dimethoxybenzene-4,5-D2 CAS No. 203645-56-1

1,2-Dimethoxybenzene-4,5-D2

Cat. No. B1426708
CAS RN: 203645-56-1
M. Wt: 140.18 g/mol
InChI Key: ABDKAPXRBAPSQN-NMQOAUCRSA-N
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Description

“1,2-Dimethoxybenzene-4,5-D2” is a heterocyclic organic compound . It is also known by other names such as “o-Dimethoxybenzene”, “Pyrocatechol Dimethyl Ether”, and "Veratrole" . The molecular weight of this compound is 140.18 and its molecular formula is C6H2D2(OCH3)2 .


Synthesis Analysis

The synthesis of “this compound” involves electrophilic aromatic substitution reactions . The key step in these reactions is the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two methoxy groups attached to it . The molecular formula of this compound is C8H8D2O2 .


Chemical Reactions Analysis

“this compound” undergoes electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 140.18 and a molecular formula of C6H2D2(OCH3)2 . It is stable if stored under recommended conditions .

Scientific Research Applications

Application in Battery Technology

1,2-Dimethoxybenzene derivatives have been explored in the context of lithium-ion battery technology. Specifically, derivatives like 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) have been synthesized as redox shuttle additives for overcharge protection of lithium-ion batteries. These additives are crucial for enhancing battery safety and performance, particularly in addressing overcharging issues (Zhang et al., 2010).

Conformational Studies

Conformational properties of dimethoxybenzenes, including 1,2-dimethoxybenzene, have been a subject of scientific interest. Studies have used methods like non-linear dielectric effect (NDE) to understand the equilibrium and conformations of these compounds. Such research provides insights into the molecular behavior of these substances, which can be valuable in various chemical applications (Dutkiewicz, 1994).

In Radical Cation Studies

1,2-Dimethoxybenzene units have been studied in radical cations. Investigations into how these units behave in radical cations can help in understanding electron transfer mechanisms in organic molecules, which is vital for developing new materials and chemical processes (Wartini et al., 1998).

Structural Analysis

The molecular structure and conformational properties of derivatives of 1,2-dimethoxybenzene have been extensively studied using techniques like gas-phase electron diffraction and quantum chemical calculations. These studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial in fields like materials science and molecular engineering (Dorofeeva et al., 2010).

Spectroscopy and Molecular Interaction Studies

Research has also delved into the spectroscopic properties of 1,2-dimethoxybenzene and its interactions with other molecules, such as water. Understanding these interactions is critical in fields like environmental science and analytical chemistry, where molecular interactions play a key role (Yi et al., 2005).

Mechanism of Action

Target of Action

1,2-Dimethoxybenzene-4,5-D2 is a derivative of benzene, which is a fundamental component in a wide range of chemical compounds. The primary targets of this compound are likely to be similar to those of benzene and its derivatives .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Methylglyoxal was assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline .

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties, which can impact bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the context of their use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Safety and Hazards

“1,2-Dimethoxybenzene-4,5-D2” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2-dideuterio-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKAPXRBAPSQN-NMQOAUCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=C(C(=C1)OC)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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